molecular formula C14H8Br2N2O B092946 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole CAS No. 19542-05-3

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

Cat. No. B092946
CAS RN: 19542-05-3
M. Wt: 380.03 g/mol
InChI Key: HGPVZVIPOXMTJD-UHFFFAOYSA-N
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Description

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound is characterized by having two 4-bromophenyl groups attached to the 2 and 5 positions of the oxadiazole ring.

Synthesis Analysis

The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, symmetrically substituted derivatives have been prepared using a palladium-catalyzed Suzuki cross-coupling reaction under phase transfer catalysis conditions . Another approach involves the optimized two-step synthesis starting from 4-nitrobenzoic acid and semicarbazide hydrochloride, followed by reduction to yield the aminophenyl derivative . Additionally, derivatives of 2,5-bis(4-alkoxy-phenyl)-1,3,4-oxadiazoles have been synthesized from methy 4-hydroxybenzoate and 4-cyanophenol, using a cyclodehydrating agent .

Molecular Structure Analysis

The molecular structure of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives can be characterized by spectroscopic techniques such as NMR and X-ray diffraction analysis. Single-crystal X-ray diffraction studies have been used to confirm the structures of certain derivatives . Computational studies, including density functional theory calculations, have been performed to compare X-ray geometric parameters and to analyze molecular electrostatic potential and frontier molecular orbitals, providing insights into the nucleophilic nature and kinetic stability of these compounds .

Chemical Reactions Analysis

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole can undergo various chemical reactions to form different derivatives. For example, it can react with boronic acids in a Suzuki cross-coupling reaction to form symmetrically substituted hybrids . It can also be used as a precursor for the synthesis of electroluminescent materials . The reactivity of the oxadiazole ring allows for the introduction of various functional groups, which can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties include high density, thermal stability, and sensitivity to external stimuli, which can be determined by techniques like differential scanning calorimetry (DSC) . The fluorescence properties of these compounds are of particular interest, as they can be used for anion sensing and have potential applications in organic optical materials . The absorption and emission spectra, as well as electrochemical properties, have been studied to evaluate their suitability for various applications .

Scientific Research Applications

1. Optoelectronic Processes in Covalent Organic Frameworks

  • Application Summary : “2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole” is used as a building block in the construction of covalent organic frameworks (COFs). These frameworks are crystalline porous materials that can be designed for various functionalities. They have potential applications in optoelectronic devices such as sensors, photocatalysts, supercapacitors, battery materials, solar-harvesting devices, and light-emitting diodes .
  • Methods of Application : The compound is integrated into the scaffolds of COFs. The unique combination of reticular chemistry with the molecular control of intrinsic properties allows for the design of new semiconducting materials .
  • Results or Outcomes : The advanced understanding of optoelectronic processes in COFs has enabled their implementation in optoelectronic devices with promising potential for real-world applications .

2. Suzuki–Miyaura Coupling

  • Application Summary : “2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole” can be used as a boron reagent in the Suzuki–Miyaura coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
  • Methods of Application : The compound can be used in the coupling reaction with other organoboron reagents under mild and functional group tolerant conditions .
  • Results or Outcomes : The Suzuki–Miyaura coupling reaction has been successfully applied in the synthesis of various organic compounds, including pharmaceuticals .

3. Synthesis of Conjugated Polymers

  • Application Summary : “2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole” can be used in the synthesis of boron ketoiminate-based conjugated polymers .
  • Methods of Application : The compound can be used in the Sonogashira coupling reaction to synthesize new conjugated polymers .
  • Results or Outcomes : The synthesized polymers have potential applications in optoelectronic devices .

4. Synthesis of Pyrene-Based Metal Organic Frameworks

  • Application Summary : Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years. “2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole” can be used as a building block in the synthesis of these frameworks .
  • Methods of Application : The compound can be used in the synthesis of pyrene-based MOFs through various coupling reactions .
  • Results or Outcomes : The synthesized MOFs have shown promising results in several applications, including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemical applications, and biomedical applications .

5. Optoelectronic Processes in Covalent Organic Frameworks

  • Application Summary : “2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole” is used as a building block in the construction of covalent organic frameworks (COFs). These frameworks are crystalline porous materials that can be designed for various functionalities. They have potential applications in optoelectronic devices such as sensors, photocatalysts, supercapacitors, battery materials, solar-harvesting devices, and light-emitting diodes .
  • Methods of Application : The compound is integrated into the scaffolds of COFs. The unique combination of reticular chemistry with the molecular control of intrinsic properties allows for the design of new semiconducting materials .
  • Results or Outcomes : The advanced understanding of optoelectronic processes in COFs has enabled their implementation in optoelectronic devices with promising potential for real-world applications .

properties

IUPAC Name

2,5-bis(4-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPVZVIPOXMTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941312
Record name 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

CAS RN

19542-05-3
Record name 19542-05-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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